

Comparative Guide: Computational Models for Predicting 4-Butoxypiperidine Hydrochloride Reactivity

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Compound of Interest

Compound Name: 4-Butoxypiperidine hydrochloride

CAS No.: 460365-20-2

Cat. No.: B1461968

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Executive Summary: The Salt-to-Free-Base Challenge

4-Butoxypiperidine hydrochloride (CAS 10581-06-3) presents a unique dual challenge in computational modeling. As a hydrochloride salt, it is thermodynamically stable and ionic; however, its primary utility in drug synthesis (e.g., as an intermediate for local anesthetics like Dyclonine) relies on its reactivity as a nucleophilic free base.

Accurate modeling requires a workflow that bridges these two states. A model that excels at predicting the crystal lattice energy of the HCl salt may fail to capture the transition state barrier of the N-alkylation reaction. This guide objectively compares computational frameworks—from high-level DFT to emerging Machine Learning potentials—specifically for this piperidine derivative.

Model Landscape & Comparative Analysis[1]

We evaluate three distinct computational tiers based on their ability to predict Proton Affinity (PA), Nucleophilicity (parameters), and Salt Dissociation Energy.

Tier 1: Density Functional Theory (DFT) – The Gold Standard

DFT remains the workhorse for quantitative reactivity prediction. For piperidine derivatives, the choice of functional is critical due to the presence of non-covalent interactions (NCIs) in the butoxy chain and the lone pair on the nitrogen.

- Recommended Functionals:
 - M06-2X: Excellent for main-group thermochemistry and non-covalent interactions. It is the benchmark for predicting the conformational preferences of the flexible butoxy tail.
 - ω B97X-D: Includes dispersion corrections essential for accurately modeling the -stacking or hydrophobic collapse if the 4-butoxy group interacts with aromatic electrophiles.
- Basis Sets: A triple-quality basis set with diffuse functions (e.g., def2-TZVP or 6-311+G(d,p)) is mandatory to describe the diffuse lone pair on the nitrogen atom.

Tier 2: Semi-Empirical & Tight-Binding (GFN-xTB)

For rapid screening of conformational ensembles (e.g., axial vs. equatorial butoxy positioning), full DFT is too costly.

- GFN2-xTB: A density functional tight-binding method that provides geometries remarkably close to DFT at a fraction of the cost. It is ideal for generating the initial conformer libraries of 4-Butoxypiperidine.
- PM7: Useful for solid-state lattice energy estimations but generally less accurate for solution-phase reaction barriers.

Tier 3: Machine Learning Potentials (ANI / GNNs)

Emerging Graph Neural Networks (GNNs) can predict DFT-level descriptors (like HOMO energy or nucleophilicity indices) in milliseconds.

- ANI-2x: A neural network potential trained on DFT data. It captures the potential energy surface of organic molecules well but lacks specific training on charged ammonium chloride salts, making it risky for the salt form.

Comparative Performance Matrix

Feature	DFT (M06-2X/def2-TZVP)	Semi-Empirical (GFN2-xTB)	ML Potential (ANI-2x)
Prediction Target	Transition States & Kinetics	Conformational Ensembles	High-Throughput Screening
Accuracy (Barrier)	High (< 1.5 kcal/mol error)	Medium (2-4 kcal/mol error)	Low (Not trained for TS)
Salt Modeling	Excellent (with explicit solvent)	Good (Qualitative)	Poor (Charge handling issues)
Cost (CPU Hours)	High (100+ hrs/reaction)	Low (< 1 hr)	Negligible (Seconds)
Solvation	SMD/PCM (Implicit) + Explicit	GBSA (Implicit)	Vacuum (mostly)

Critical Mechanism: The "In Silico De-salting"

To predict reactivity, one must model the active species. The hydrochloride salt is a "dormant" reservoir.

The Pathway:

- Salt Dissociation:
- Deprotonation:
- Nucleophilic Attack:

Constraint: Implicit solvation models (like SMD) often fail to capture the strong hydrogen bond network in the contact ion pair of the HCl salt. Explicit solvation (adding 2-3 explicit water or methanol molecules around the

moiety) is required for accurate thermodynamics.

Visualizing the Computational Workflow

The following diagram outlines the recommended pipeline for accurately predicting the reactivity of 4-Butoxypiperidine HCl.



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Caption: Figure 1. Hierarchical computational workflow for transforming the stable HCl salt into predictive kinetic data for the free base.

Validated Experimental Protocol (Ground Truth)

To validate the computational predictions, the following experimental protocol serves as the "Ground Truth." This self-validating system measures the effective reaction rate, which should correlate with the calculated barriers.

Protocol: Competitive Reactivity via NMR Monitoring

Objective: Determine relative nucleophilicity of 4-Butoxypiperidine vs. a standard (e.g., Piperidine).

- Preparation:
 - Dissolve 4-Butoxypiperidine HCl (1.0 eq) and Piperidine (1.0 eq) in deuterated solvent (or).
 - Add exact 1.0 eq of base (e.g.,) to liberate the free amine in situ.
 - Validation Check: Ensure complete disappearance of the ammonium peaks in

H NMR.

- Reaction Initiation:
 - Add 0.5 eq of an electrophile (e.g., Benzyl bromide) at .
 - Why 0.5 eq? To force competition between the two amines.
- Monitoring:
 - Acquire quantitative H NMR spectra every 5 minutes.
 - Track the integration of the -methylene protons of the product vs. starting material.
- Data Analysis:
 - Plot vs. time.
 - The ratio of the slopes is the experimental selectivity factor ().
- Model Validation:
 - Compare (computed barrier difference) with . A deviation of kcal/mol indicates a valid model.

References

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